molecular formula C10H6Cl3NO B2966414 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole CAS No. 1178476-14-6

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole

Cat. No. B2966414
CAS RN: 1178476-14-6
M. Wt: 262.51
InChI Key: SKZIKVWUUDJVCF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both an oxazole and a chloromethyl group. This compound has been found to have a number of interesting properties that make it useful for a variety of research purposes.

Scientific Research Applications

Organic Synthesis and Material Science Applications

One significant application of this compound lies in its role as a reactive scaffold for synthetic elaboration. Patil and Luzzio (2016) highlighted its utility in synthesizing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. This showcases its versatility in organic synthesis, providing pathways to a range of functionalized oxazoles which are critical in materials science and pharmaceutical development (Patil & Luzzio, 2016).

Corrosion Inhibition

Another research area where this compound has found application is in the development of corrosion inhibitors. Bentiss et al. (2007) described the use of 4H-1,2,4-triazole derivatives, with structural similarities to 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole, for protecting mild steel in hydrochloric acid solutions. Their work emphasizes the compound's potential in creating effective inhibitors based on the type and nature of substituents, highlighting the relevance of such molecules in protecting industrial materials (Bentiss et al., 2007).

Biomedical Applications

In the biomedical field, the structural motif of oxazoles, including derivatives like 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole, has been explored for their potential as therapeutic agents. Razavi et al. (2005) synthesized oxazoles bearing a C(4) carboxyl group to evaluate them as transthyretin amyloid fibril inhibitors. Their research found that substituting aryls at the C(2) position with a 3,5-dichlorophenyl substituent significantly reduces amyloidogenesis, demonstrating the compound's potential in therapeutic applications related to amyloid diseases (Razavi et al., 2005).

properties

IUPAC Name

4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-4-9-5-15-10(14-9)6-1-7(12)3-8(13)2-6/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZIKVWUUDJVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole

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